molecular formula C20H20ClN3O3 B11021716 N-[3-(acetylamino)phenyl]-1-(2-chlorobenzyl)-5-oxopyrrolidine-3-carboxamide

N-[3-(acetylamino)phenyl]-1-(2-chlorobenzyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11021716
M. Wt: 385.8 g/mol
InChI Key: YRTJKADRTGTRAR-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-1-(2-chlorobenzyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound is characterized by its complex structure, which includes an acetylamino group, a chlorobenzyl group, and a pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-1-(2-chlorobenzyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a γ-lactam.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with the pyrrolidine ring.

    Acetylation: The acetylamino group is added through an acetylation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Final Coupling: The final step involves coupling the acetylamino phenyl group with the pyrrolidine derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetylamino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-[3-(acetylamino)phenyl]-1-(2-chlorobenzyl)-5-oxopyrrolidine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition. Its structure may mimic natural substrates or inhibitors, making it useful in biochemical assays.

Medicine

Medically, this compound has potential as a lead compound for drug development. Its structural features suggest it could interact with specific biological targets, such as enzymes or receptors, making it a candidate for therapeutic applications.

Industry

In industry, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which N-[3-(acetylamino)phenyl]-1-(2-chlorobenzyl)-5-oxopyrrolidine-3-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The acetylamino group may form hydrogen bonds with active site residues, while the chlorobenzyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(acetylamino)phenyl]-1-benzyl-5-oxopyrrolidine-3-carboxamide: Similar structure but lacks the chlorine atom, which may affect its reactivity and biological activity.

    N-[3-(acetylamino)phenyl]-1-(2-fluorobenzyl)-5-oxopyrrolidine-3-carboxamide: Contains a fluorine atom instead of chlorine, which can influence its chemical properties and interactions.

Uniqueness

N-[3-(acetylamino)phenyl]-1-(2-chlorobenzyl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the chlorobenzyl group, which can enhance its binding affinity and specificity for certain biological targets. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H20ClN3O3

Molecular Weight

385.8 g/mol

IUPAC Name

N-(3-acetamidophenyl)-1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C20H20ClN3O3/c1-13(25)22-16-6-4-7-17(10-16)23-20(27)15-9-19(26)24(12-15)11-14-5-2-3-8-18(14)21/h2-8,10,15H,9,11-12H2,1H3,(H,22,25)(H,23,27)

InChI Key

YRTJKADRTGTRAR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2CC(=O)N(C2)CC3=CC=CC=C3Cl

Origin of Product

United States

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